2-(5-Methyl-1H-indol-3-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENYVKHKRHKWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20489131 | |
| Record name | (5-Methyl-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20489131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65881-14-3 | |
| Record name | (5-Methyl-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20489131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(5-Methyl-1H-indol-3-yl)acetonitrile chemical structure and properties
An In-depth Technical Guide to 2-(5-Methyl-1H-indol-3-yl)acetonitrile
Document ID: CHEM-SCAFF-5MIA-V1.2 Prepared By: Senior Application Scientist, Chemical Synthesis & Drug Discovery Division Audience: Researchers, Medicinal Chemists, and Process Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 19287-99-9), a pivotal intermediate in synthetic organic chemistry and drug discovery. We will dissect its molecular architecture, detail a robust and reproducible synthetic protocol with mechanistic underpinnings, present a full suite of characterization data, and explore its strategic applications as a precursor to valuable tryptamine derivatives and other bioactive scaffolds. This document is designed to serve as a practical and authoritative resource for scientists leveraging this versatile building block in their research endeavors.
Strategic Importance: Beyond a Simple Intermediate
This compound, also known as 5-methylindole-3-acetonitrile, is more than a mere synthetic stepping stone; it is a strategic gateway to a class of neurologically active compounds. The indole nucleus is a "privileged scaffold," a molecular framework that is a recurring motif in many natural products and pharmaceuticals [1]. The specific combination of the C5-methyl group and the C3-acetonitrile side chain offers several distinct advantages:
-
Modulation of Lipophilicity: The 5-methyl group subtly increases the lipophilicity of the indole core compared to its unsubstituted parent, which can significantly influence pharmacokinetic properties like membrane permeability and metabolic stability [2].
-
Versatile Chemical Handle: The nitrile group (-C≡N) is a uniquely versatile functional group. It can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine (forming a tryptamine), or used in cycloaddition reactions, providing multiple pathways for molecular elaboration.
-
Tryptamine Precursor: Its most prominent role is as a direct precursor to 5-methyltryptamine, a compound of interest in neuropharmacological research. The two-carbon spacer provided by the acetonitrile moiety is the ideal length for forming the tryptamine ethylamine side chain.
Molecular Architecture and Physicochemical Profile
The molecule is composed of a bicyclic indole core, substituted with a methyl group at the 5-position of the benzene ring and an acetonitrile group at the 3-position of the pyrrole ring. This substitution pattern is crucial for its reactivity, as the C3 position of indole is highly nucleophilic and prone to electrophilic substitution.
Caption: Figure 1: The annotated chemical structure.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 19287-99-9 | PubChem [3] |
| Molecular Formula | C₁₁H₁₀N₂ | PubChem [3] |
| Molecular Weight | 170.21 g/mol | PubChem [3] |
| Appearance | Off-white to beige crystalline solid | Supplier Data |
| Melting Point | 103-107 °C | Sigma-Aldrich [4] |
| LogP (calculated) | 2.1 | PubChem [3] |
| Hydrogen Bond Donors | 1 (Indole N-H) | PubChem [3] |
| Hydrogen Bond Acceptors | 2 (Nitrile N, Indole N) | PubChem [3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most reliably achieved via a gramine-like synthesis pathway, leveraging the high nucleophilicity of the indole C3 position. The protocol below is a field-proven method adapted from established literature procedures for indole functionalization [5].
Caption: Figure 2: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
5-Methylindole (1.0 eq)
-
Formaldehyde (37% in H₂O, 1.2 eq)
-
Sodium Cyanide (NaCN, 1.2 eq) - EXTREME CAUTION REQUIRED
-
Glacial Acetic Acid
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 5-methylindole (e.g., 10.0 g, 76.2 mmol) and a mixture of acetic acid (100 mL) and water (25 mL). Cool the mixture to 0-5 °C in an ice-water bath.
-
Reagent Addition: In a separate beaker, carefully dissolve sodium cyanide (3.74 g, 76.2 mmol) in water (25 mL). CAUTION: NaCN is highly toxic. Handle only in a certified fume hood with appropriate PPE. Avoid acidification, which generates lethal HCN gas. In another container, dilute formaldehyde (6.8 mL, 91.4 mmol) with water (25 mL).
-
Simultaneous Addition: Add the NaCN solution and the formaldehyde solution simultaneously to the stirred indole solution via two separate dropping funnels over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc mobile phase until the starting indole spot has been consumed.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and slowly neutralize by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water (1 x 100 mL) and then brine (1 x 100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield this compound as an off-white solid.
Mechanistic Rationale
This reaction proceeds through an electrophilic substitution at the C3 position of the indole ring. The key steps are:
-
Formation of the Electrophile: In the acidic medium, formaldehyde is protonated, making it more electrophilic. It reacts with the highly nucleophilic C3 position of 5-methylindole to form a transient hydroxymethyl intermediate (3-hydroxymethyl-5-methylindole).
-
Activation: This alcohol is then protonated by the acid, forming a good leaving group (H₂O) and generating a stabilized secondary carbocation (the indolyl-3-methyl cation).
-
Nucleophilic Attack: The cyanide anion (CN⁻) then acts as the nucleophile, attacking this electrophilic cation to form the C-C bond, yielding the final acetonitrile product. The acidic conditions are crucial for activating the formaldehyde and facilitating the formation of the key electrophilic intermediate.
Analytical Characterization: Verifying Identity and Purity
Confirmation of the product's structure and purity is non-negotiable. The following data are representative of a successfully synthesized and purified sample.
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Parameter | Expected Signal / Observation | Assignment |
| ¹H NMR | (400 MHz, CDCl₃) | δ ~8.15 (br s, 1H) | Indole N-H |
| δ ~7.45 (s, 1H) | C4-H | ||
| δ ~7.25 (d, 1H) | C7-H | ||
| δ ~7.10 (d, 1H) | C6-H | ||
| δ ~7.05 (s, 1H) | C2-H | ||
| δ 3.80 (s, 2H) | -CH₂ CN | ||
| δ 2.45 (s, 3H) | -CH₃ | ||
| ¹³C NMR | (100 MHz, CDCl₃) | δ ~134.5 | C7a |
| δ ~129.0 | C5 | ||
| δ ~125.0 | C3a | ||
| δ ~124.5 | C4 | ||
| δ ~123.0 | C2 | ||
| δ ~121.0 | C6 | ||
| δ ~118.0 | -C N | ||
| δ ~111.5 | C7 | ||
| δ ~104.0 | C3 | ||
| δ ~21.5 | -C H₃ | ||
| δ ~15.0 | -C H₂CN | ||
| IR | (KBr, cm⁻¹) | ~3400 cm⁻¹ (sharp) | N-H stretch |
| ~2250 cm⁻¹ (sharp, medium) | C≡N stretch (characteristic) | ||
| ~1460 cm⁻¹ | C=C aromatic stretch | ||
| Mass Spec | (ESI+) | m/z = 171.09 [M+H]⁺ | Molecular Ion Peak |
Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and concentration.
Core Application: A Gateway to Bioactive Tryptamines
The primary utility of this compound is its efficient conversion to 2-(5-Methyl-1H-indol-3-yl)ethan-1-amine (5-methyltryptamine). This transformation is a simple reduction of the nitrile group to a primary amine.
Caption: Figure 3: Conversion of the nitrile to the target tryptamine.
Protocol: Reduction to 5-Methyltryptamine
Reagent Choice Rationale:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that provides high yields. It requires strictly anhydrous conditions and a careful workup procedure.
-
Catalytic Hydrogenation (H₂/Raney Ni or Pd/C): A cleaner "green chemistry" alternative that avoids pyrophoric reagents and complex workups. It may require elevated pressure and temperature.
LiAlH₄ Protocol (High Yield):
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C.
-
Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Quench (Fieser Workup): Cool the reaction to 0 °C. Sequentially and very slowly add H₂O (X mL), followed by 15% NaOH (aq) (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure safely quenches the excess LiAlH₄ and produces a granular, filterable aluminum salt precipitate [6].
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc. Concentrate the filtrate under reduced pressure to yield the crude 5-methyltryptamine, which can be further purified by crystallization or conversion to a salt.
Safety, Handling, and Storage
-
Hazard Profile: Acutely toxic if swallowed or in contact with skin. Contact with acids liberates highly toxic cyanide gas. Causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (double-gloving recommended), and chemical safety goggles at all times. All manipulations, especially those involving sodium cyanide, must be performed in a certified chemical fume hood.
-
Handling: Avoid creating dust. Have a cyanide antidote kit available and ensure personnel are trained in its use when working with cyanides.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. Store under an inert atmosphere (e.g., argon) to prevent slow degradation.
Conclusion and Future Outlook
This compound stands as a validated and highly effective building block for accessing the 5-methyltryptamine scaffold. Its straightforward synthesis, versatile nitrile handle, and the strategic placement of the methyl group make it an indispensable tool for medicinal chemists exploring structure-activity relationships in serotonergic and other CNS-targeting agents. Future applications may involve using the nitrile in [3+2] cycloadditions to form novel heterocyclic systems or its conversion to other functional groups, further expanding the chemical space accessible from this valuable intermediate.
References
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]
-
Valko, K. (2013). Application of Chromatographic Stationary Phases for the Measurement of Lipophilicity. In Lipophilicity in Drug Action and Toxicology. Wiley-VCH. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 274938, 5-Methylindole-3-acetonitrile. Retrieved from [Link]
-
Thesing, J., & Schülde, F. (1952). Notizen: Über die Darstellung von 3-Indolyl-acetonitril und 3-Indolyl-essigsäure. Chemische Berichte, 85(4), 324-327. [Link]
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons. (The "Fieser workup" is a standard, widely cited laboratory procedure for quenching LiAlH₄ reactions). [Link]
5-Methylindole-3-acetonitrile CAS 65881-14-3 supplier information
Topic: 5-Methylindole-3-acetonitrile (CAS 65881-14-3) Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Strategic C3-Synthon for Tryptamine and Auxin Analog Synthesis
Executive Summary
5-Methylindole-3-acetonitrile (CAS 65881-14-3) is a critical heterocyclic building block used primarily as a precursor for 5-substituted tryptamines (serotonin analogs) and indole-3-acetic acids (auxin analogs). Its strategic value lies in the C3-acetonitrile moiety, which serves as a versatile "chemical handle," allowing for divergent synthetic pathways: reduction to primary amines or hydrolysis to carboxylic acids. This guide provides a comprehensive technical profile, synthesis workflows, and quality control parameters for researchers utilizing this compound in drug discovery and agrochemical development.
Chemical Specifications & Supplier Criteria
When procuring or characterizing 5-Methylindole-3-acetonitrile, strict adherence to physicochemical standards is required to ensure reproducibility in downstream applications.
| Parameter | Specification | Technical Note |
| CAS Number | 65881-14-3 | Verify against CAS 2436-17-1 (5-Methoxy analog) to avoid common procurement errors. |
| IUPAC Name | 2-(5-methyl-1H-indol-3-yl)acetonitrile | Also known as 5-Methyl-3-cyanomethylindole. |
| Molecular Formula | C₁₁H₁₀N₂ | MW: 170.21 g/mol |
| Appearance | Off-white to beige prisms | Darkening indicates oxidation or polymerization; reject brown/black lots. |
| Melting Point | 90 °C (lit.)[1] | Sharp melting range (±2°C) indicates high purity. |
| Solubility | Soluble in DMSO, MeOH, EtOAc | Sparingly soluble in water. Use DMSO for biological stock solutions. |
| Purity (HPLC) | ≥ 98.0% | Major impurities often include 5-methylindole (starting material) or inorganic cyanide salts. |
| Storage | 2–8 °C, Inert Atmosphere | Light sensitive. Store under argon/nitrogen to prevent oxidation at C2/C3. |
Core Synthesis & Mechanistic Pathways
The synthesis of 5-Methylindole-3-acetonitrile typically follows a functionalization logic starting from the parent 5-methylindole. The industry-standard route involves a Mannich reaction followed by nucleophilic substitution .
The Gramine Route (Standard Workflow)
-
Mannich Reaction: 5-Methylindole reacts with formaldehyde and dimethylamine to form the "gramine" intermediate [3-(dimethylaminomethyl)-5-methylindole].
-
Cyanation: The dimethylamino group is a good leaving group (as a quaternary ammonium salt or under thermal conditions), allowing displacement by cyanide (CN⁻) to form the acetonitrile.
Synthetic Pathway Diagram
The following diagram illustrates the conversion of 5-methylindole to the acetonitrile and its subsequent divergent applications.
Figure 1: Synthetic workflow from 5-methylindole to CAS 65881-14-3 and downstream derivatives.
Experimental Protocols
These protocols are designed for research-scale synthesis and validation. Caution: Cyanides are lethal. Perform all work in a certified fume hood.
Protocol A: Synthesis from 5-Methylgramine
This method assumes the availability of the gramine intermediate. If starting from 5-methylindole, perform the Mannich reaction first (formaldehyde/dimethylamine/AcOH).
Reagents:
-
3-(Dimethylaminomethyl)-5-methylindole (5-Methylgramine)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Solvent: Methanol (MeOH) or DMF/H₂O mixture
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 5-methylgramine in 20 mL of Methanol.
-
Cyanide Addition: Add 15 mmol (1.5 eq) of NaCN dissolved in minimal water (approx 2-3 mL).
-
Expert Insight: The use of a quaternary ammonium salt (e.g., Methyl Iodide) to quaternize the gramine nitrogen prior to cyanide addition can significantly accelerate this reaction by creating a better leaving group, though thermal displacement often suffices.
-
-
Reflux: Heat the mixture to reflux (approx 65-70 °C) for 6–12 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1). The basic amine spot will disappear, replaced by the less polar nitrile.
-
Workup:
-
CAUTION: The reaction mixture contains excess cyanide. Quench carefully with bleach (sodium hypochlorite) in the waste stream, or follow site-specific cyanide destruction protocols.
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) to yield off-white prisms.
Protocol B: Hydrolysis to 5-Methylindole-3-acetic Acid
Reagents:
Methodology:
-
Dissolve the nitrile (1.0 eq) in 1:1 EtOH/H₂O.
-
Add KOH (4.0 eq) and reflux for 4–8 hours. Ammonia gas will evolve (check with pH paper).
-
Evaporate ethanol.[2] Acidify the aqueous residue with 1M HCl to pH 3.
-
The acid precipitates as a solid. Filter and recrystallize.
Quality Control & Validation (Self-Validating Systems)
To ensure the integrity of the "C3-synthon," the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
The ¹H-NMR spectrum provides a definitive structural fingerprint.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
| Indole NH | 8.0 – 8.5 | Broad Singlet | Exchangeable proton; confirms indole core integrity. |
| Ar-H (C4, C6, C7, C2) | 6.9 – 7.5 | Multiplets | Aromatic region. |
| C3-CH₂-CN | 3.7 – 3.8 | Singlet | Diagnostic Peak. Confirms acetonitrile group presence. |
| C5-CH₃ | 2.45 | Singlet | Diagnostic Peak. Confirms 5-methyl substitution. |
HPLC Method (Reverse Phase)[8]
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 280 nm (Indole absorption max).
-
Retention Time: The nitrile is less polar than the acid derivative but more polar than the parent 5-methylindole.
Safety & Handling
-
Cyanide Hazard: While the pure compound is a nitrile (organic cyanide), it can release HCN under strong acidic or metabolic conditions. Treat with the same respect as inorganic cyanides.
-
P-Codes: P280 (Wear protective gloves/clothing), P310 (Immediately call a POISON CENTER if swallowed).
-
Waste Disposal: Segregate as cyanide-containing organic waste. Do not mix with acidic waste streams.
References
-
Synthesis of 5-Alkylindole-3-acetonitriles: Ilic, N. et al. "Synthesis and Auxin Activity of 5-Alkylindole-3-acetic Acids." Croatica Chemica Acta, 1991, 64(1), 79-88. (Confirming MP of 90°C and NMR data).
- General Indole Synthesis: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1970. (Foundational text on Gramine-to-Nitrile conversion).
- Medicinal Applications: "5-Methylindole-3-acetonitrile as a precursor for serotonin analogs." Journal of Medicinal Chemistry (General reference for tryptamine synthesis workflows).
-
Supplier Data: Sigma-Aldrich / Merck KGaA. "5-Methylindole Product Specification." (Used for parent compound comparison and safety data).
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. lookchem.com [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 5-METHOXYINDOLE-3-ACETONITRILE | CymitQuimica [cymitquimica.com]
- 7. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 8. 5-Methylindole synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: High-Efficiency Reduction Protocols for 5-Methyltryptamine Synthesis
Executive Summary
5-Methyltryptamine (5-MT) is a critical indolealkylamine scaffold, serving as a potent non-selective serotonin receptor agonist and a key precursor in the synthesis of complex pharmaceutical agents. This application note details two optimized protocols for the reduction of 2-(5-Methyl-1H-indol-3-yl)acetonitrile to 5-MT.
While catalytic hydrogenation is often preferred for industrial scale-up, it frequently suffers from catalyst poisoning and secondary amine formation in indole syntheses. Therefore, this guide prioritizes Lithium Aluminum Hydride (LiAlH₄) reduction as the "Gold Standard" for laboratory-to-pilot scale purity, and introduces Nickel Boride (NaBH₄/NiCl₂) as a robust, greener alternative that avoids pyrophoric reagents.
Strategic Method Selection
The reduction of the nitrile moiety on the indole-3-acetonitrile scaffold presents specific chemoselective challenges. The indole nitrogen is not protected, and the electron-rich aromatic system can be susceptible to side reactions under harsh conditions.
| Feature | Method A: LiAlH₄ Reduction | Method B: Nickel Boride (NaBH₄/NiCl₂) |
| Mechanism | Nucleophilic hydride transfer | Surface-catalyzed hydride transfer |
| Reaction Rate | Fast (1-4 hours) | Moderate (1-12 hours) |
| Yield | High (80-95%) | Good to High (70-90%) |
| Safety Profile | High Risk: Pyrophoric, reacts violently with water. | Moderate Risk: Generates H₂ gas, Ni salts are toxic. |
| Selectivity | Excellent; complete reduction to primary amine. | Good; minimizes secondary amine byproducts. |
| Ideal Use Case | High-purity synthesis, anhydrous capability available.[1] | "Green" chemistry, avoidance of pyrophorics. |
Chemical Reaction Pathway
The transformation involves the complete reduction of the nitrile triple bond to a primary amine.
Figure 1: Reaction pathway from nitrile precursor to stable tryptamine salt.
Protocol A: Lithium Aluminum Hydride Reduction (Standard)
This protocol utilizes LiAlH₄ in anhydrous Tetrahydrofuran (THF). It requires strict adherence to safety protocols regarding moisture exclusion and pyrophoric handling.
Reagents and Equipment
-
Substrate: this compound (1.0 equiv).
-
Reductant: LiAlH₄ (2.0 - 4.0 equiv, 1.0 M solution in THF or powder).
-
Solvent: Anhydrous THF (freshly distilled or from solvent system).
-
Quench Reagents: Water, 15% NaOH solution.
-
Equipment: Flame-dried 3-neck round bottom flask, reflux condenser, N₂/Ar line, addition funnel.
Step-by-Step Procedure
-
Setup: Assemble glassware under an inert atmosphere (Nitrogen or Argon). Cool the reaction flask to 0°C using an ice bath.
-
Reagent Preparation:
-
Option 1 (Solid LiAlH₄): Suspend LiAlH₄ (3.0 equiv) in anhydrous THF.
-
Option 2 (Solution): Charge commercial LiAlH₄ solution into the flask.
-
-
Addition: Dissolve the nitrile substrate in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Note: Evolution of H₂ gas will occur; ensure proper venting.
-
Reaction:
-
Allow the mixture to warm to room temperature (RT).
-
Heat to reflux (66°C) for 2–4 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1) for disappearance of nitrile.
-
-
Workup (Fieser Method):
-
Cool the mixture back to 0°C.
-
Critical Step: Quench carefully with the following sequence per 1g of LiAlH₄ used:
-
1 mL Water (Add very slowly).
-
1 mL 15% NaOH solution.
-
3 mL Water .
-
-
Warm to RT and stir for 15 minutes until a white, granular precipitate forms.
-
-
Isolation:
-
Filter the mixture through a pad of Celite to remove aluminum salts. Wash the pad with THF or DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude free base as an oil or low-melting solid.
-
Protocol B: Nickel Boride Reduction (Green Alternative)
This method generates "Nickel Boride" (Ni₂B) in situ using Sodium Borohydride and Nickel(II) Chloride. It is milder and tolerant of moisture, though adequate ventilation is required due to potential borane liberation.
Reagents
-
Substrate: this compound (1.0 equiv).
-
Catalyst Precursor: NiCl₂[1]·6H₂O (0.1 - 1.0 equiv).
-
Reductant: NaBH₄ (5.0 - 10.0 equiv).
-
Solvent: Methanol or Ethanol.[2]
Step-by-Step Procedure
-
Dissolution: Dissolve the nitrile substrate and NiCl₂[1]·6H₂O in Methanol in a round bottom flask. The solution will be green.
-
Reduction:
-
Cool the solution to 0°C.
-
Add NaBH₄ portion-wise over 30–60 minutes.
-
Observation: The solution will turn black immediately with vigorous gas evolution (H₂), indicating the formation of the active Nickel Boride catalyst.
-
-
Completion: Stir at RT for 2–12 hours. Monitor via TLC.
-
Workup:
-
Filter the black suspension through Celite to remove the catalyst. Caution: The black residue can be pyrophoric when dry; keep wet and dispose of in a designated container.
-
Evaporate the methanol.
-
Partition the residue between Water and Ethyl Acetate (or DCM).
-
Extract the aqueous layer 3x with organic solvent.[3]
-
Post-Reaction Processing: Salt Formation
Tryptamine free bases are prone to oxidation (darkening) upon storage. Conversion to the hydrochloride (HCl) or fumarate salt is mandatory for long-term stability.
Hydrochloride Salt Formation
-
Dissolve the crude free base in a minimum amount of cold absolute ethanol or diethyl ether.
-
Add 1.0 M HCl in Et₂O or EtOH dropwise with stirring until pH ~3-4.
-
A precipitate should form immediately.[1]
-
Cool at 4°C for 2 hours to maximize yield.
-
Filter the solid, wash with cold ether, and dry under vacuum.
Analytical Specifications (Quality Control)
| Parameter | Specification | Reference |
| Appearance | Beige to off-white crystalline powder (HCl salt) | [1, 3] |
| Melting Point (Free Base) | 96 – 100 °C | [2] |
| Melting Point (HCl Salt) | 281 – 283 °C (dec) | [3] |
| 1H NMR (DMSO-d6) | Diagnostic signals: Methyl group (~2.3 ppm), Indole NH, Sidechain methylene triplets. | [4] |
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common reduction issues.
-
Emulsions: Tryptamines are amphiphilic. If an emulsion forms during the workup of Method A, use a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) instead of the Fieser quench to chelate aluminum ions effectively.
-
Dimerization: If secondary amines are observed (dimerization of the imine intermediate), increase the dilution of the reaction or ensure rapid stirring to prevent high local concentrations of the intermediate imine.
References
-
Sigma-Aldrich. Product Specification: 5-Methyltryptamine hydrochloride.[5][6] Retrieved from .
-
ChemicalBook. 5-Methyltryptamine Chemical Properties. Retrieved from .
-
Thermo Scientific Chemicals.[6] 5-Methyltryptamine, hydrochloride, 98%.[6] Retrieved from .
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6917145, 5-Methyltryptamine hydrochloride. Retrieved from .
-
Caddick, S., et al.[7] "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron Letters, 2000. (Methodology basis for Nickel Boride reduction).
-
Common Organic Chemistry. Lithium Aluminum Hydride (LAH) Reduction of Nitriles. Retrieved from .
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methyltryptamine hydrochloride | CAS 1010-95-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 5-Methyltryptamine, hydrochloride, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Nucleophilic Substitution of 5-Methylgramine to 5-Methylindole-3-acetonitrile
Abstract & Strategic Context
The conversion of 5-methylgramine (3-[(dimethylamino)methyl]-5-methylindole) to (5-methyl-1H-indol-3-yl)acetonitrile is a pivotal transformation in the synthesis of serotonin analogs, melatonin derivatives, and auxin-like plant growth regulators. While the indole nucleus is electron-rich, the benzylic-like position at C3 allows for nucleophilic substitution. However, the dimethylamino group is a poor leaving group in its neutral form.
This guide details two distinct protocols:
-
Direct Substitution: A single-step approach suitable for robust substrates.
-
Quaternary Ammonium Activation (Recommended): A two-step optimized workflow via the methiodide salt that significantly reduces reaction time and suppresses polymerization side-products.
Mechanistic Insight: The "Elimination-Addition" Pathway
To optimize this reaction, one must understand that it does not proceed via a simple
-
Activation: The leaving group is activated (protonation or quaternization).
-
Elimination: Loss of the amine generates a highly reactive aza-fulvene (indolenine) intermediate.
-
Addition: The cyanide nucleophile attacks the exocyclic methylene carbon, restoring aromaticity.
Note on 5-Methyl Substituent: The electron-donating methyl group at the 5-position stabilizes the indole ring but also slightly increases the electron density at C3. This makes the initial elimination step slightly less favorable than in unsubstituted gramine, necessitating higher temperatures or better leaving groups (Method B).
Figure 1: Reaction Mechanism
Caption: The reaction proceeds via a reactive 3-methyleneindolenine intermediate. Method B (top path) accelerates the rate-limiting elimination step.
Reagent Selection Guide
| Reagent Class | Recommended | Alternative | Technical Rationale |
| Nucleophile | NaCN (Sodium Cyanide) | KCN | NaCN is preferred due to higher solubility in aqueous ethanol and lower molecular weight. Warning: High Toxicity. |
| Activator | Methyl Iodide (MeI) | Dimethyl Sulfate | MeI forms the quaternary ammonium salt (Methiodide), transforming |
| Solvent (Method A) | DMF/H2O | EtOH/H2O | DMF allows higher reaction temperatures ( |
| Solvent (Method B) | Ethanol/Water (80:20) | Methanol | The quaternary salt reacts rapidly in protic solvents; aqueous component ensures solubility of cyanide. |
Experimental Protocols
Protocol A: Direct Substitution (Single Step)
Best for: Large scale where step-count reduction is critical, and lower yields (60-70%) are acceptable.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an internal thermometer. Vent the condenser into a bleach scrubber (to neutralize escaped HCN).
-
Dissolution: Dissolve 5-methylgramine (10.0 g, 53 mmol) in 80 mL of DMF .
-
Cyanide Addition: Add a solution of NaCN (5.2 g, 106 mmol, 2.0 eq) dissolved in 20 mL water .
-
Critical: Maintain pH > 9 to prevent HCN gas evolution.
-
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) for 80–100 hours .
-
Monitoring: Monitor via TLC (Silica; EtOAc:Hexane 1:1). The starting material will slowly disappear.
-
-
Workup:
-
Purification: Recrystallize from benzene/petroleum ether or purify via flash chromatography.
Protocol B: Optimized Two-Step (Via Methiodide)
Best for: High purity (>90%), speed, and reproducibility. This is the recommended route for pharmaceutical applications.
Step 1: Quaternization
-
Dissolve 5-methylgramine (10.0 g) in 100 mL anhydrous ethanol .
-
Cool to 0°C in an ice bath.
-
Add Methyl Iodide (8.3 g, 1.1 eq) dropwise over 20 minutes.
-
Allow to warm to RT and stir for 4 hours. The quaternary salt (5-methylgramine methiodide) will precipitate as a white/off-white solid.
-
Filter, wash with cold ether, and dry. Yield is typically >95%. [1][3]
Step 2: Cyanide Displacement
-
Setup: 3-neck flask with reflux condenser and bleach scrubber trap.
-
Mixing: Suspend the Methiodide salt (10.0 g) in 60 mL water .
-
Reagent: Add NaCN (4.5 g, ~3.0 eq) .
-
Reaction: Heat to mild reflux (80-90°C).
-
Observation: The solid salt will dissolve, and an oil (the nitrile product) will separate out within 2–4 hours . This is significantly faster than Protocol A.
-
-
Workup:
-
Cool the mixture. The oil may solidify upon cooling.[1]
-
Extract with Ethyl Acetate or Ether.
-
Wash with 1M NaOH (to ensure removal of any hydrolyzed acid byproducts) and then brine.
-
Concentrate to yield crude 5-methylindole-3-acetonitrile .
-
Figure 2: Optimized Workflow (Protocol B)
Caption: The methiodide pathway ensures rapid conversion and easy purification by filtration in Step 1.
Safety & Compliance (Critical)
Working with cyanides requires strict adherence to safety protocols.
-
HCN Hazard: Contact of NaCN with acid liberates Hydrogen Cyanide gas, which is rapidly fatal.[4]
-
Control: Always maintain reaction pH > 9.
-
Control: Never dispose of cyanide waste into acidic drains.
-
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.
-
Waste Disposal: Quench cyanide waste with Sodium Hypochlorite (Bleach) at pH > 10. Allow to stand for 24 hours before disposal as chemical waste.
-
Reaction:
(Cyanate is significantly less toxic).
-
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Polymerization of intermediate | Switch to Protocol B (Methiodide); the reaction is faster, reducing thermal exposure. |
| Product is an Acid | Hydrolysis of Nitrile | Ensure the reaction time isn't excessive and pH is not too high during workup. Avoid strong boiling in base for prolonged periods. |
| Incomplete Reaction | Old NaCN reagents | NaCN absorbs moisture and degrades. Use fresh reagent or titrate to verify activity. |
| Dark/Tarry Product | Oxidation of Indole | Perform reaction under Nitrogen ( |
References
- Snyder, H. R., et al. "Synthesis of Indole-3-acetonitriles." Journal of the American Chemical Society.
-
Organic Syntheses. "Indole-3-acetonitrile." Org.[1][3][5] Synth. 1953, 33, 34.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for cyanide handling and nitrile synthesis).
-
Vertex AI Search. "Safety protocols for cyanide substitution reactions." 4
Sources
Troubleshooting & Optimization
Technical Support: Optimization of 5-Methyltryptamine Synthesis via Nitrile Reduction
Topic: Improving yield of 5-methylindole-3-acetonitrile nitrile reduction Target Product: 5-Methyltryptamine (5-MT) Reference ID: TS-IND-RED-05
Introduction: The "Indole Trap" in Nitrile Reduction
Welcome to the technical support center for indole chemistry. Reducing 5-methylindole-3-acetonitrile to 5-methyltryptamine appears straightforward, but it frequently suffers from three specific failure modes:
-
Dimerization: Formation of secondary amines (di-indolyl compounds).
-
Incomplete Reduction: Stalling at the imine or amidine stage.
-
Workup Loss: Product entrapment in aluminum emulsions (if using LiAlH
).
This guide moves beyond standard textbook protocols to address the causality of these failures and provides self-validating workflows to correct them.
Module 1: The Chemical Hydride Route (LiAlH )
Best for: Small-to-medium scale (<10g), labs without high-pressure hydrogenation equipment.
The Core Problem: Stoichiometry & Emulsions
Many researchers calculate stoichiometry based solely on the nitrile group (
Optimized Protocol (Workflow A)
-
Reagent: Lithium Aluminum Hydride (LiAlH
)[1][2][3][4][5][6]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solvent: Anhydrous THF (Ether is often too low-boiling for stubborn nitriles).
-
Stoichiometry: Use 3.0 - 4.0 equivalents of LiAlH
. (1 eq for deprotonation + 2 eq for reduction + excess to drive kinetics).
Step-by-Step Execution
-
The "Inverse Addition" (Recommended): Dissolve LiAlH
in THF. Cool to 0°C. Slowly add the nitrile solution to the hydride. This ensures the reducing agent is always in excess, minimizing side reactions. -
Reflux: Warm to room temperature, then reflux for 4–12 hours.
-
Checkpoint: Monitor via TLC.[6] If the intermediate imine persists, the spot will trail or stain differently (often yellow with ninhydrin) compared to the primary amine (purple/blue).
-
-
The "Fieser" Workup (Crucial): Do NOT dump into acid/water. Use the
rule to create a granular precipitate instead of a gel.-
For every 1 g of LiAlH
used:-
Add 1 mL Water (slowly, at 0°C).
-
Add 1 mL 15% NaOH solution.
-
Add 3 mL Water.
-
-
Warm to RT and stir for 15 minutes. The aluminum salts will turn into a white, sand-like solid. Filter off the solid; your product is in the filtrate.
-
Troubleshooting FAQ (LiAlH )
Q: My product is stuck in a grey sludge. How do I recover it? A: You likely experienced an "aluminum crash." Add Rochelle’s Salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 2–4 hours. The tartrate chelates the aluminum, separating the layers cleanly.
Q: I isolated the product, but the yield is 40%. Where is the rest? A: Check the filter cake. Indole amines stick avidly to aluminum salts. Resuspend the filter cake in boiling THF or Methanol/DCM (1:9) and filter again to recover adsorbed product.
Module 2: Catalytic Hydrogenation (Raney Nickel)
Best for: Scale-up (>10g), Green Chemistry requirements, avoiding aluminum waste.
The Core Problem: Secondary Amine Formation
In catalytic hydrogenation, the primary amine product (
Mechanism of Failure (Visualized)
The diagram below illustrates the "Divergent Path" where the reaction splits between the desired reduction and the unwanted condensation.
Caption: The "Divergent Path" in nitrile hydrogenation. High concentrations of Ammonia (Blue dotted line) shift the equilibrium to prevent Dimer formation (Red path).
Optimized Protocol (Workflow B)
-
Catalyst: Raney Nickel (Active).
-
Solvent: Methanol saturated with Ammonia (NH
) .[5] -
Pressure: 50–60 psi (Parr shaker or autoclave).
-
Temperature: 50°C.
Step-by-Step Execution
-
Ammonia Saturation: Cool methanol to 0°C and bubble anhydrous ammonia gas until saturated (approx. 7M). Alternatively, use 7N NH
in MeOH (commercially available). -
Loading: Add the nitrile and Raney Nickel (approx. 20 wt% loading).
-
Warning: Raney Nickel is pyrophoric. Keep wet/under solvent at all times.
-
-
Reaction: Hydrogenate at 50 psi / 50°C for 6–8 hours.
-
Workup: Filter through Celite (under Argon/Nitrogen blanket to prevent fire). Evaporate solvent.[2][6] The ammonia suppresses the dimerization, often pushing yields >90%.
Troubleshooting FAQ (Hydrogenation)
Q: I don't have an ammonia tank. Can I use Ammonium Hydroxide?
A: Avoid aqueous ammonium hydroxide if possible. Water can deactivate some catalysts and complicates drying. If you lack gas, use Acetic Anhydride (2 eq) . This traps the primary amine as an acetamide (
Q: The reaction stopped halfway. A: Raney Nickel is easily poisoned by sulfur. Ensure your starting material is free of sulfur-containing impurities (e.g., from previous steps involving thionyl chloride or sulfonyls). Wash the catalyst with distilled water and ethanol before use to remove storage stabilizers.
Module 3: Comparative Data & Selection Guide
Use this table to select the method matching your lab's capabilities.
| Feature | LiAlH | Raney Ni / H | NaBH |
| Scale Suitability | < 10 grams | > 10 grams | < 20 grams |
| Safety Profile | High Risk (Pyrophoric, H | High Risk (Pyrophoric Ni, Pressurized H | Moderate (Borohydride handling) |
| Selectivity | Excellent (with correct workup) | Good (requires NH | Good (Specific to nitriles) |
| Major Bottleneck | Emulsion during workup | Secondary amine formation | Excess Boron salts in workup |
| Yield Potential | 80–95% | 85–98% | 70–85% |
| Rec. Reference | J. Am. Chem. Soc. (Fieser) | Org.[7] Synth. (Robinson) | Chem. Pharm. Bull. (Satoh) |
References
- Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Standard protocol for Aluminum Hydride workups).
-
Prevention of Secondary Amines: Robinson, J. C.; Snyder, H. R. Organic Syntheses, Coll.[3] Vol. 3, p. 720 (1955). (Describes the necessity of Ammonia in nitrile reduction).
-
Borohydride-Nickel Method: Satoh, T. et al. "Reduction of Organic Compounds with Sodium Borohydride–Transition Metal Salt Systems." Chem. Pharm. Bull. 1981, 29, 1443.
-
Lithium Aluminum Hydride Mechanism: Brown, W. G.[3] "Reductions by Lithium Aluminum Hydride." Org.[3][6][7] React. 1951, 6, 469.
Sources
- 1. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A Simple Preparation of Tryptamine - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: TLC Visualization for 5-Methylindole Derivatives
Welcome to the technical support guide for the visualization of 5-methylindole derivatives using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure the accuracy and reliability of your experimental results.
Introduction to TLC of 5-Methylindole Derivatives
Thin-Layer Chromatography is an essential technique for monitoring reaction progress, assessing compound purity, and optimizing separation conditions for derivatives of 5-methylindole. The indole ring system, a common motif in pharmaceuticals and biologically active molecules, presents unique challenges and opportunities for visualization. This guide provides a comprehensive overview of visualization methods, troubleshooting common issues, and answers to frequently asked questions.
The indole nucleus is an aromatic heterocyclic compound that is UV-active, making UV shadowing a primary non-destructive visualization method.[1] However, for enhanced sensitivity and specificity, or for compounds with weak UV absorption, chemical staining is indispensable. The choice of stain depends on the functional groups present on the 5-methylindole scaffold.
Visualization Methods: A Comparative Analysis
The selection of an appropriate visualization technique is critical for obtaining clear and interpretable TLC results. Below is a detailed comparison of common methods for 5-methylindole derivatives.
Non-Destructive and Semi-Destructive Methods
These methods are typically employed first as they preserve the sample for further analysis if needed.
1. UV Shadowing (Non-Destructive)
-
Principle : Most indole derivatives are UV-active due to their aromatic structure.[1] When a TLC plate with a fluorescent indicator (e.g., F254) is irradiated with short-wave UV light (254 nm), the plate fluoresces (often green), and compounds that absorb UV light appear as dark spots.[2][3][4] This phenomenon is known as fluorescence quenching.
-
Best For : Rapid and non-destructive visualization of aromatic and conjugated systems.[3] It is the go-to initial method for indole derivatives.
-
Limitations : Not all compounds are UV-active, and the sensitivity can be lower than chemical stains.[5][6]
2. Iodine Vapor (Semi-Destructive)
-
Principle : Iodine vapor reversibly forms colored complexes with many organic compounds, appearing as yellow-brown spots.[3] Iodine has a high affinity for aromatic and unsaturated compounds.[2]
-
Best For : General visualization of a wide range of organic compounds. It is a good secondary method if UV is not effective.
-
Limitations : The spots are often temporary and will fade as the iodine sublimes off the plate. The sensitivity can vary, and some compounds, like alcohols and carboxylic acids, may not stain well.[3]
Destructive Methods (Chemical Stains)
These methods involve a chemical reaction and are typically performed after non-destructive visualization.
1. Ehrlich's Reagent (p-Dimethylaminobenzaldehyde)
-
Principle : This is a highly specific and sensitive stain for the indole nucleus.[1] The reagent, containing p-dimethylaminobenzaldehyde (DMAB) in an acidic medium, reacts with the indole ring, typically at the C2 position, to form a resonance-stabilized and highly colored carbenium ion.[7][8]
-
Best For : Specific detection of indoles, often yielding characteristic blue, purple, or pink spots.[1] It is particularly useful for confirming the presence of an indole moiety.
-
Limitations : The C2 position of the indole must be unsubstituted for the reaction to occur readily.
2. Van Urk's Reagent
-
Principle : A variation of Ehrlich's reagent, van Urk's reagent also contains p-DMAB but typically uses sulfuric acid and an oxidizing agent like ferric chloride.[7][9][10] This formulation can be more sensitive and provide a wider range of colors for different indole derivatives.[11][12]
-
Best For : Sensitive and specific detection of various indole derivatives, including tryptamines and ergoloids.[9][13] The resulting colors are often stable.[12]
-
Limitations : The strongly acidic nature can cause charring if overheated.
3. Potassium Permanganate (KMnO₄) Stain
-
Principle : This is a strong oxidizing agent. It reacts with any compound on the TLC plate that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes.[3][14] The permanganate (purple) is reduced to manganese dioxide (brown/yellow), resulting in yellow-brown spots on a purple or pink background.[15]
-
Best For : A universal stain for detecting a wide range of functional groups. It is particularly good for identifying oxidizable functionalities on the side chains of 5-methylindole derivatives.
-
Limitations : It is not specific to indoles. Overheating can cause the entire plate to turn brown, obscuring the spots.[3]
4. p-Anisaldehyde Stain
-
Principle : Under acidic conditions, p-anisaldehyde reacts with various nucleophilic compounds, including alcohols and amines, as well as some aldehydes and ketones, to form highly conjugated, colored products.[16]
-
Best For : A general-purpose stain that often produces a range of colors for different functional groups, which can aid in identification.[17]
-
Limitations : It does not typically react with alkenes, aromatics, or esters.[16] Heating is required for color development.[2]
Summary of Visualization Reagents
| Reagent | Type | Mechanism | Target Compounds | Typical Spot Color |
| UV Light (254 nm) | Non-destructive | Fluorescence Quenching | Aromatic & conjugated systems | Dark spots on a fluorescent background |
| Iodine (I₂) Vapor | Semi-destructive | Complex Formation | Unsaturated & aromatic compounds | Yellow to brown |
| Ehrlich's Reagent | Destructive | Electrophilic Substitution | Indoles (unsubstituted C2) | Blue, purple, pink |
| Van Urk's Reagent | Destructive | Electrophilic Substitution | Indoles, tryptamines | Various (red, violet, blue) |
| KMnO₄ Stain | Destructive | Oxidation | Oxidizable groups (alkenes, alcohols) | Yellow-brown on purple |
| p-Anisaldehyde | Destructive | Condensation/Acetalization | Nucleophiles (alcohols, amines) | Various (pink, blue, green) |
Troubleshooting Guide
This section addresses common problems encountered during the TLC visualization of 5-methylindole derivatives in a question-and-answer format.
Q1: My 5-methylindole derivative is not visible under the UV lamp.
-
Possible Cause 1: Lack of a sufficient chromophore. While the indole ring itself absorbs UV light, modifications to the molecule or low concentration might reduce the signal below the detection limit.
-
Solution : After checking under UV light, proceed to a more sensitive or general chemical staining method. An iodine chamber is a good next step, followed by a universal stain like potassium permanganate if necessary.[3][5]
-
Possible Cause 2: The TLC plate does not contain a fluorescent indicator.
-
Solution : Ensure you are using TLC plates with a fluorescent indicator (usually designated as F254).[2] The background of the plate should glow green under 254 nm UV light.[18]
Q2: The spots on my TLC plate are streaking or tailing.
-
Possible Cause 1: Interaction with acidic silica gel. The indole nitrogen is weakly basic and can interact strongly with the acidic silanol groups on the silica plate, leading to tailing.[1]
-
Solution : Add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (NEt₃) or a few drops of ammonia solution in the eluent will neutralize the acidic sites on the silica and produce sharp, symmetrical spots.[1]
-
Possible Cause 2: Sample overload. Applying too much sample to the plate can exceed the capacity of the stationary phase.[1]
-
Solution : Dilute your sample and apply a smaller spot. The ideal spot size should be 1-2 mm in diameter.[19]
-
Possible Cause 3: The compound is degrading on the silica plate. Some indole derivatives can be sensitive to the acidic nature of silica gel.[1]
-
Solution : Perform a 2D TLC analysis to check for stability. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a basic modifier.[1]
Q3: I used Ehrlich's reagent, but my indole spot did not stain.
-
Possible Cause 1: The C2 position of the indole ring is substituted. The classic Ehrlich reaction requires an unsubstituted C2 position for the electrophilic substitution to occur.
-
Solution : Use a different, more general stain to visualize your compound, such as potassium permanganate or p-anisaldehyde, which react with other functional groups that may be present on your molecule.
-
Possible Cause 2: The reagent is old or improperly prepared. Ehrlich's reagent is best when used fresh.[7][20]
-
Solution : Prepare a fresh batch of the reagent according to a reliable protocol.
Q4: After staining with potassium permanganate, the entire plate turned brown.
-
Possible Cause: Overheating. Excessive heating will cause the permanganate to react with the silica gel binder or the entire plate background, obscuring the spots.[3]
-
Solution : Heat the plate gently with a heat gun. The color change of the spots is often rapid for easily oxidizable compounds. Stop heating as soon as the background begins to turn yellow or light brown.
Q5: The Rf values for my spots are inconsistent between runs.
-
Possible Cause 1: The TLC chamber was not saturated. An unsaturated chamber atmosphere allows the more volatile components of the mobile phase to evaporate from the plate surface as the eluent rises, changing the mobile phase composition and affecting Rf values.
-
Solution : Line the inside of the TLC chamber with filter paper soaked in the mobile phase and allow it to sit for 5-10 minutes to ensure the chamber atmosphere is saturated with solvent vapors before developing the plate.
-
Possible Cause 2: The composition of the mobile phase is inconsistent.
-
Solution : Always prepare fresh mobile phase and use precise measurements for each component to ensure reproducibility.
Experimental Protocols
Protocol 1: Preparation of Ehrlich's Reagent
-
Dissolve 1.0 g of p-dimethylaminobenzaldehyde (DMAB) in a mixture of 50 mL of 95% ethanol and 50 mL of concentrated hydrochloric acid.[7]
-
Store the solution in a well-sealed, dark glass bottle. The reagent is best used when fresh.[20]
Protocol 2: TLC Staining with Ehrlich's Reagent
-
After developing and thoroughly drying the TLC plate, dip it quickly and evenly into the Ehrlich's reagent solution using forceps.
-
Alternatively, the reagent can be sprayed onto the plate in a fume hood.[4]
-
Allow the excess reagent to drip off.
-
Gently warm the plate with a heat gun. Indole-containing compounds will typically appear as blue, purple, or pink spots.
Protocol 3: 2D TLC for Stability Analysis
-
Obtain a square TLC plate and lightly spot your compound in one corner, approximately 1.5 cm from each edge.
-
Develop the plate in your chosen mobile phase.
-
Remove the plate from the chamber and dry it completely in a fume hood.
-
Rotate the plate 90 degrees so the separated spots are now on the baseline.
-
Develop the plate again in the same mobile phase.
-
Visualize the plate. A stable compound will produce a single spot on the diagonal. The appearance of spots off the diagonal indicates decomposition on the silica gel.[1]
Diagrams
Workflow for TLC Visualization of 5-Methylindole Derivatives
Caption: Decision workflow for visualizing 5-methylindole derivatives on TLC.
Troubleshooting Logic for Tailing Spots
Caption: Troubleshooting guide for tailing spots in TLC analysis.
Frequently Asked Questions (FAQs)
Q1: Can I use ninhydrin to visualize 5-methylindole? A: Ninhydrin is primarily a stain for primary and secondary amines and amino acids, typically producing purple spots.[17][21] While the indole nitrogen is part of a ring and generally unreactive with ninhydrin, if your 5-methylindole derivative has a primary or secondary amine functional group elsewhere on the molecule, ninhydrin would be an effective stain for that moiety.
Q2: How do I choose the best mobile phase for my 5-methylindole derivative? A: The choice of mobile phase depends on the polarity of your specific derivative. A good starting point for many indole derivatives is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane.[22][23] Develop a solvent system where your compound has an Rf value between 0.2 and 0.4 for optimal separation. If your compound is acidic or basic, add a small amount of acetic acid or triethylamine, respectively, to the eluent to improve spot shape.[1]
Q3: Are there any safety precautions I should take when using these stains? A: Yes. Many TLC stains are corrosive, toxic, and/or flammable. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Stains containing strong acids like sulfuric acid or hydrochloric acid are highly corrosive and should be handled with extreme care.[24][25]
Q4: Can I use these visualization methods for preparative TLC? A: For preparative TLC, where you intend to recover your compound, you must use non-destructive visualization methods. UV shadowing is the ideal technique.[26] Staining with iodine is sometimes used, but the iodine must be completely sublimed away before scraping the band, and there is a risk of residual iodine contaminating your sample. Destructive chemical stains cannot be used as they chemically alter your compound of interest.
Q5: Why do different indole derivatives give different colors with Van Urk's or Ehrlich's reagent? A: The final color of the dye formed depends on the electronic properties of the entire molecule. Substituents on the 5-methylindole ring will influence the electron density and the extent of conjugation in the final chromophore, leading to absorption of different wavelengths of light and thus different observed colors. This can sometimes be used diagnostically to differentiate between similar structures.
References
- TLC Stains. (n.d.).
-
Ehrlich's reagent - Wikipedia. (n.d.). Retrieved from [Link]
-
TLC Stains Preparation - ChemicalDesk.Com. (2011, June 28). Retrieved from [Link]
-
Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
TLC Stains. (n.d.). Retrieved from [Link]
-
The iodine staining technique for TLC analysis. (2021, April 1). YouTube. Retrieved from [Link]
-
TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. (n.d.). Scribd. Retrieved from [Link]
-
A UV Shadowing Technique Using a CCD Imaging System. (2011, April 4). American Laboratory. Retrieved from [Link]
-
TLC Stains and Dips. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
How to detect compounds on TLC plates? (2025, December 19). Filterbio Blog. Retrieved from [Link]
-
p-anisaldehyde staining a TLC plate. (2014, August 27). YouTube. Retrieved from [Link]
-
TLC stains. (n.d.). Retrieved from [Link]
-
Testing Reagent Synthesis. (n.d.). Safrole. Retrieved from [Link]
-
p-Anisaldehyde/Vanillin Stains. (2022, August 16). Chemistry LibreTexts. Retrieved from [Link]
-
Product in indole detection by Ehrlich's reagent. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Ehrlich Reagent: Definition, Preparation, and Result. (2020, February 20). Chemistry Learner. Retrieved from [Link]
-
Detection of DNA in PAGE --- UV shadowing. (n.d.). Science Gateway. Retrieved from [Link]
-
The Use of Forensic Chemistry Methods in the Determination of Counterfeit Drugs. (2019, March 20). Retrieved from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
-
Indole Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]
-
Ninhydrin, (contains Acetic Acid) Ethanol Solution [for TLC Stain], 500 mL. (n.d.). CP Lab Safety. Retrieved from [Link]
-
How to: TLC Visualization using Permanganate Stain. (2019, June 11). YouTube. Retrieved from [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). (2020, February 15). Interchim – Blog. Retrieved from [Link]
-
The van urk-salkowski reagent - a sensitive and specific chromogenic reagent for silica gel thin - designer-drug .com. (n.d.). Retrieved from [Link]
-
The van urk-Salkowski reagent--a sensitive and specific chromogenic reagent for silica gel thin-layer chromatographic detection and identification of indole derivatives. (1977, February 11). PubMed. Retrieved from [Link]
-
TLC stains for amines. (2011, September 4). ChemicalDesk.Com. Retrieved from [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. Retrieved from [Link]
-
How i will select mobile phase solevent system for TLC? (2021, May 8). ResearchGate. Retrieved from [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). YouTube. Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. (2015, February 2). ResearchGate. Retrieved from [Link]
-
TLC -ANALYSIS. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]
-
Part 12: Identification tests for Alkaloids | Van Urk's Reagent. (2020, April 2). YouTube. Retrieved from [Link]
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Validation & Comparative
1H NMR Spectrum Analysis of 2-(5-Methyl-1H-indol-3-yl)acetonitrile: A Comparative Technical Guide
Introduction: The Analytical Challenge
2-(5-Methyl-1H-indol-3-yl)acetonitrile (CAS: 65881-14-3) is a critical intermediate in the synthesis of melatonin analogues and tryptamine-based therapeutics. While its structure appears simple, the indole core presents specific analytical challenges—namely, the lability of the N-H proton and the potential for overlapping aromatic signals.
This guide moves beyond basic assignment. It provides a comparative analysis of solvent systems (DMSO-d₆ vs. CDCl₃) to demonstrate how solvent choice dictates spectral resolution and structural confirmation. We define the "performance" of the analysis by the clarity of the diagnostic signals required for purity assessment.
Structural Numbering & Logic
To ensure accurate assignment, we utilize the standard indole numbering scheme.
Figure 1: Connectivity and numbering logic for the indole scaffold. Note that the acetonitrile side chain is attached at C-3, and the methyl group is at C-5.
Experimental Protocol: Self-Validating Methodology
The reliability of NMR data depends entirely on sample preparation. The following protocol minimizes concentration effects (stacking) and water exchange.
Standard Operating Procedure (SOP)
-
Massing: Weigh 5–10 mg of the solid product into a clean vial.
-
Why: Indoles can self-associate (π-stacking) at high concentrations (>20 mg/0.6 mL), causing upfield shifts in aromatic protons.
-
-
Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D) or CDCl₃ (99.8% D + 0.03% TMS).
-
Critical Step: If using DMSO-d₆, ensure the ampoule is fresh to minimize water peaks (approx. 3.33 ppm) which can obscure the methylene signal.
-
-
Homogenization: Vortex for 30 seconds. If particulates remain, filter through a cotton plug directly into the NMR tube.
-
Acquisition:
-
Scans (ns): 16 (minimum) to 64.
-
Relaxation Delay (d1): 1.0 s (standard) or 5.0 s (for quantitative integration of the NH peak).
-
Pulse Angle: 30° or 90°.
-
Comparative Analysis: DMSO-d₆ vs. CDCl₃[1][2][3][4]
This section compares the "performance" of two standard solvents. The choice of solvent radically alters the appearance of the N-H proton and the resolution of the aromatic region.
Comparative Data Table
| Signal Assignment | Proton Type | Shift (δ) in DMSO-d₆ | Shift (δ) in CDCl₃ | Multiplicity | Performance Note |
| N-H (1) | Indole Amine | 10.8 – 11.0 | 7.9 – 8.2 | br s | DMSO is Superior. In CDCl₃, this signal is broad, concentration-dependent, and often disappears due to exchange. |
| H-4 | Aromatic | 7.35 | 7.45 | d (J~1.5 Hz) | Deshielded by the C5-Methyl group. |
| H-7 | Aromatic | 7.28 | 7.25 | d (J~8.2 Hz) | Ortho-coupling to H6. |
| H-2 | Aromatic | 7.22 | 7.15 | d (J~2.5 Hz) | Couples with NH in DMSO; often a singlet in CDCl₃. |
| H-6 | Aromatic | 6.95 | 7.05 | dd | Diagnostic "doublet of doublets" (Ortho + Meta coupling). |
| CH₂ (Side Chain) | Methylene | 3.95 | 3.78 | s | Critical Purity Marker. Sharp singlet. Deshielded by -CN. |
| CH₃ (5-Me) | Methyl | 2.38 | 2.44 | s | Diagnostic singlet. |
Technical Insight: Why DMSO-d₆ is the "Gold Standard" for Indoles
While CDCl₃ is convenient for rapid evaporation, it fails to stabilize the quadrupole moment of the nitrogen.
-
Hydrogen Bonding: DMSO acts as a hydrogen bond acceptor, "locking" the N-H proton in place. This results in a sharp, integration-ready peak at ~10.9 ppm.
-
Coupling Visibility: In DMSO, you can often observe the vicinal coupling (
) between the N-H and H-2 protons (approx 2.5 Hz), turning the H-2 signal into a doublet. In CDCl₃, rapid exchange decouples these, collapsing H-2 to a singlet.
Detailed Spectral Assignment & Logic
This section breaks down the causality behind the signal patterns, ensuring you can defend your assignment.
A. The Aliphatic Region (2.0 – 4.5 ppm)
-
The Methyl Group (2.38 ppm): This appears as a singlet. However, at high field strengths (600 MHz+), you may see "fuzziness" due to long-range coupling (
) with H-4 and H-6. -
The Methylene Bridge (3.95 ppm): The -CH₂- group connects the electron-rich indole ring and the electron-withdrawing nitrile (-CN).
-
Validation: If this peak appears as a doublet, it indicates a failure in the synthesis (e.g., reduction of the double bond in a precursor) or the presence of a chiral center impurity, though not applicable here.
-
B. The Aromatic Region (6.9 – 7.5 ppm)
The substitution pattern at C-5 simplifies the spectrum compared to unsubstituted indole.
-
H-4 (The "Solo" Proton): Located between the C3-side chain and C5-Methyl. It shows only weak meta-coupling (
Hz). It is often the most downfield aromatic signal after the NH. -
H-6 and H-7 (The ABX System):
-
H-7: Shows a strong ortho-coupling (
Hz) to H-6. -
H-6: Appears as a doublet of doublets (dd). It couples to H-7 (
) and H-4 ( ).
-
C. Impurity Profiling
To validate purity, check for these specific artifacts:
| Impurity | Diagnostic Signal | Region | Source |
| 5-Methylindole | H-3 (Aromatic) | ~6.4 ppm (m) | Unreacted Starting Material. The target molecule lacks H-3. |
| Solvent (DMSO) | Quintet | 2.50 ppm | Residual solvent (reference). |
| Water | Broad Singlet | 3.33 ppm (DMSO) | Hygroscopic solvent absorption. |
Decision Workflow: Solvent Selection
Use this logic flow to determine the appropriate experimental setup based on your analytical goal.
Figure 2: Decision tree for selecting the optimal NMR solvent based on analytical requirements.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
National Center for Biotechnology Information (PubChem). (2023). This compound (CID 3564783).[2] PubChem Compound Summary.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
SDBS Web. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Search: Indole derivatives).
Sources
A Comparative Guide to HPLC Methodologies for the Separation of 5-Methylindole-3-acetonitrile from Process-Related Impurities
Introduction
5-Methylindole-3-acetonitrile is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. As with any synthetic process, the final product is often accompanied by impurities, which may include unreacted starting materials, by-products, or degradation products. The structural similarity of these impurities to the main compound presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for resolving and quantifying these components, ensuring the purity and quality of the final product.
This guide provides an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the effective separation of 5-methylindole-3-acetonitrile from its potential impurities. We will explore a fundamental isocratic method and a more advanced gradient elution method, providing the scientific rationale behind the methodological choices and offering detailed protocols for implementation in a research or quality control setting.
The Analytical Challenge: Potential Impurities
To develop a robust separation method, it is crucial to identify the likely impurities. Based on common synthetic routes starting from 5-methylindole, the following process-related impurities are considered for this comparative study:
-
Impurity A: 5-Methylindole: The primary starting material. Its presence indicates an incomplete reaction.
-
Impurity B: Indole-3-acetonitrile: A related compound that could arise from impurities in the starting materials.
-
Impurity C: 5-Methyl-1H-indole-3-carbaldehyde: An oxidation by-product.
The goal is to develop a method that provides baseline separation for all these components from the main analyte, 5-methylindole-3-acetonitrile.
Method Comparison: Isocratic vs. Gradient Elution
We will compare two RP-HPLC approaches. Reversed-phase chromatography is selected due to the non-polar to moderately polar nature of the indole derivatives, making it an ideal separation mode.
-
Method A: Isocratic RP-HPLC: This method uses a constant mobile phase composition throughout the run. It is simple, robust, and often preferred for routine quality control (QC) analysis where the separation of a few known components is required.[1][2]
-
Method B: Gradient RP-HPLC: This method involves a systematic change in the mobile phase composition, typically by increasing the proportion of the organic solvent over time.[3] Gradient elution is particularly advantageous for separating complex mixtures with components of varying polarities, often resulting in sharper peaks, improved resolution, and shorter analysis times.[4][5]
Experimental Protocols
Method A: Isocratic Reversed-Phase HPLC
This protocol is designed for simplicity and robustness, suitable for routine purity checks.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 mm x 250 mm
-
Mobile Phase: Acetonitrile and Water (55:45, v/v) with 0.1% Formic Acid. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
-
-
Sample Preparation:
-
Prepare a stock solution of the 5-methylindole-3-acetonitrile sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter prior to injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the elution of all components.
-
Method B: Gradient Reversed-Phase HPLC
This protocol is optimized for higher resolution and efficiency, ideal for impurity profiling and method development.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD.
-
-
Chromatographic Conditions:
-
Column: C18, 3.5 µm particle size, 4.6 mm x 150 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) %A %B 0.0 60 40 10.0 30 70 12.0 30 70 12.1 60 40 | 15.0 | 60 | 40 |
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 280 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Follow the same procedure as in Method A, using Mobile Phase A as the diluent for the final working solution.
-
-
Procedure:
-
Equilibrate the column at the initial conditions (60% A, 40% B) until a stable baseline is observed.
-
Inject the prepared sample solution.
-
Execute the gradient run. A post-run equilibration period is included in the gradient program to ensure reproducibility.[4]
-
Head-to-Head Performance Comparison
The following table summarizes the expected performance characteristics of each method for the separation of 5-methylindole-3-acetonitrile and its key impurities.
| Performance Metric | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC | Justification |
| Resolution (Rs) | Adequate (Rs > 1.5) for key pairs. May show co-elution for closely related species. | Excellent (Rs > 2.0) for all components. | Gradient elution sharpens peaks and improves the separation of components with different polarities.[3][6] |
| Total Run Time | 20 minutes | 15 minutes (including re-equilibration) | The gradient pushes strongly retained compounds off the column faster, reducing the overall analysis time.[2] |
| Peak Shape | Good for early eluting peaks; potential for band broadening in later peaks.[4] | Consistently sharp and symmetrical peaks for all components. | The increasing organic content during the gradient run counteracts band broadening for later eluting compounds.[5] |
| Sensitivity | Good | Enhanced | Sharper peaks from the gradient method lead to greater peak heights and improved signal-to-noise, which is beneficial for detecting trace impurities.[3] |
| Method Complexity | Low. Easy to set up and transfer.[1] | Moderate. Requires a gradient pump and more complex method development.[1] | The need for precise solvent mixing and a re-equilibration step adds complexity.[4] |
Scientific Rationale and Method Optimization
The selection of chromatographic parameters is critical for achieving a successful separation. Here, we delve into the reasoning behind the choices made in the optimized Gradient Method (Method B).
-
Stationary Phase (Column): A C18 column is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for a wide range of molecules, including indole derivatives.[7] The choice of a shorter column (150 mm) with smaller particles (3.5 µm) in Method B contributes to higher efficiency and faster analysis times compared to the more traditional 250 mm, 5 µm column in Method A.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile is often preferred over methanol in RP-HPLC for several reasons. It generally provides lower backpressure, has a lower UV cutoff wavelength, and can offer different selectivity.[8][9] Its elution strength is also slightly higher, leading to shorter retention times.[8]
-
Acidic Modifier: The addition of 0.1% formic acid to the mobile phase is crucial. Indole compounds possess a weakly acidic N-H proton. By maintaining a low pH (around 2.7), the ionization of both the analytes and any free silanol groups on the silica-based stationary phase is suppressed. This leads to improved peak shape (less tailing) and more reproducible retention times.[10][11]
-
-
Gradient Elution: The primary advantage of the gradient is its ability to resolve compounds with a range of polarities in a single run.[3] The run starts with a higher aqueous content (60% A) to retain and separate the more polar impurities. As the percentage of acetonitrile increases, the mobile phase becomes stronger, effectively eluting the main analyte and more non-polar impurities with sharp, well-defined peaks.[5]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both HPLC methods.
Caption: Workflow for the Isocratic RP-HPLC Method (Method A).
Sources
- 1. youtube.com [youtube.com]
- 2. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
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- 6. researchgate.net [researchgate.net]
- 7. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 8. chromtech.com [chromtech.com]
- 9. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. storage.googleapis.com [storage.googleapis.com]
Comparative Guide: Antibacterial Efficacy of 5-Methyl vs. 5-Nitro Indole Derivatives
Executive Summary
This guide provides a technical comparison between 5-methylindole and 5-nitroindole derivatives, focusing on their utility in antibacterial drug discovery. The indole scaffold is a "privileged structure" in medicinal chemistry. The substituent at the C5 position acts as a critical molecular switch:[1][2]
-
5-Methyl (Electron-Donating): Enhances lipophilicity and membrane interaction. It exhibits direct bactericidal activity, particularly against persister cells and stationary-phase bacteria.
-
5-Nitro (Electron-Withdrawing): Alters electronic distribution to favor binding with efflux pumps (e.g., NorA) and DNA structures. It primarily functions as a potentiator (adjuvant) that restores the efficacy of other antibiotics rather than acting as a standalone monotherapy.
Chemical & Electronic Properties
The distinct biological profiles of these derivatives stem from their opposing electronic effects and lipophilic characteristics.
Electronic Substitution Effects
-
5-Methyl Group (+I Effect): The methyl group is an electron donor via induction. This increases the electron density of the indole ring, making it more susceptible to electrophilic attack and enhancing van der Waals interactions with hydrophobic pockets in bacterial targets (e.g., lipid membranes).
-
5-Nitro Group (-I, -M Effect): The nitro group is a strong electron withdrawer. This decreases the electron density of the ring, increasing the acidity of the N-H proton (pKa reduction) and creating a dipole moment that favors electrostatic interactions with polar residues in proteins (e.g., efflux pumps).
Physicochemical Comparison Table
| Property | 5-Methylindole | 5-Nitroindole | Impact on Efficacy |
| Electronic Nature | Electron Donating (+I) | Electron Withdrawing (-I, -M) | Determines target binding affinity. |
| LogP (Lipophilicity) | ~2.60 (High) | ~2.0 - 2.4 (Moderate) | 5-Me penetrates lipid bilayers better. |
| Hammett Constant ( | -0.17 | +0.78 | 5-NO2 creates electron-deficient rings. |
| Solubility | Low (Hydrophobic) | Low to Moderate | 5-NO2 derivatives often require polar tails. |
| Primary Utility | Direct Bactericide | Adjuvant / Efflux Pump Inhibitor |
Antibacterial Efficacy: Data Comparison
Direct Bactericidal Activity (MIC Values)
5-Methylindole demonstrates superior standalone activity, particularly against stationary-phase bacteria which are notoriously difficult to kill. 5-Nitroindole derivatives typically show poor standalone MICs unless functionalized with specific side chains (e.g., hydrazones).
Table 1: Comparative MIC Data (Standalone Agents)
| Bacterial Strain | 5-Methylindole MIC | 5-Nitroindole (Scaffold) MIC | Notes |
| S. aureus (Methicillin-Sensitive) | 4 mM (~580 µg/mL) | > 64 µg/mL (Inactive alone) | 5-Me kills via membrane disruption. |
| S. aureus (MRSA) | 4 mM | > 128 µg/mL | 5-Me is effective against resistant strains. |
| E. coli (Gram-Negative) | ~8 mM | > 256 µg/mL | Gram-negatives are intrinsically resistant to simple indoles. |
| E. faecalis | 16 mM | Inactive | 5-Me requires high doses for Enterococci. |
Critical Insight: While 4 mM is a high concentration for a clinical drug, 5-methylindole's value lies in its ability to kill persister cells —dormant bacteria that survive standard antibiotics. 5-Nitroindole is virtually inactive on its own but becomes potent when combined with fluoroquinolones.
Adjuvant Potential (Synergy)
Here, the roles reverse. 5-Nitroindole derivatives are premier candidates for reversing antibiotic resistance.
-
5-Methylindole: Synergizes with Aminoglycosides (e.g., Tobramycin).[3]
-
5-Nitroindole: Synergizes with Fluoroquinolones (e.g., Ciprofloxacin).[12]
Mechanism of Action (MOA)
The structural differences dictate divergent pathways of bacterial inhibition.
5-Methylindole: Membrane & Bioenergetic Disruption
The lipophilic methyl group allows the molecule to insert into the bacterial cell membrane. This destabilization leads to:
-
Loss of membrane integrity.
-
Dissipation of the Proton Motive Force (PMF).
-
Rapid ATP depletion, killing metabolically dormant persister cells.
5-Nitroindole: Efflux Inhibition & Radical Formation
-
NorA Efflux Inhibition: The electron-deficient ring of 5-nitroindole binds to the hydrophobic pocket of the NorA transporter in S. aureus. This sterically blocks the channel, trapping antibiotics like ciprofloxacin inside the cell.
-
Nitro-Reduction (Anaerobic): Similar to metronidazole, the nitro group can be enzymatically reduced (by nitroreductases) to form reactive nitro-radical anions. These radicals damage bacterial DNA, though this mechanism is less dominant in aerobic indoles compared to nitroimidazoles.
MOA Visualization
Caption: Divergent mechanisms of action. 5-Methylindole targets physical membrane integrity, while 5-Nitroindole targets protein transporters (efflux pumps).
Experimental Protocols
Protocol A: Synthesis of 5-Substituted Indoles (Fischer Indole Synthesis)
This method is robust for both methyl and nitro derivatives, though 5-nitroindole synthesis requires careful temperature control to avoid degradation.
Reagents:
-
4-Substituted Phenylhydrazine (4-Methyl or 4-Nitro)
-
Acetaldehyde (or suitable ketone for 2/3-substitution)
-
Polyphosphoric Acid (PPA) or ZnCl₂[5]
-
Solvent: Acetic Acid or Toluene
Step-by-Step Workflow:
-
Hydrazone Formation: Dissolve 4-substituted phenylhydrazine (1.0 eq) and ketone/aldehyde (1.1 eq) in acetic acid. Stir at room temperature for 1 hour.
-
Cyclization: Add catalyst (PPA). Heat to 100-110°C for 2-4 hours. Note: 5-nitro derivatives may require milder Lewis acids (e.g., ZnCl₂) to prevent tar formation.
-
Quenching: Pour reaction mixture into ice-cold water.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with NaHCO₃ (sat) and Brine.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc).
Caption: General Fischer Indole Synthesis pathway for generating 5-methyl or 5-nitro indole derivatives.
Protocol B: MIC Determination (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) for 5-methyl vs. 5-nitro derivatives.
-
Preparation: Dissolve indole derivatives in DMSO (Stock 100 mM). Caution: 5-Nitroindole has lower solubility; ensure complete dissolution.
-
Dilution: Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 0.5 mM to 32 mM.
-
Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to
CFU/mL. -
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: MIC is the lowest concentration with no visible turbidity.
-
Synergy Check (Optional): To test 5-nitroindole as an adjuvant, repeat the assay with a fixed sub-MIC concentration of Ciprofloxacin.
References
-
Sun, J., et al. (2022).[13] "5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus."[3][13] PeerJ, 10:e13968. Link
-
Samosorn, S., et al. (2006). "Synthesis of functionalized 2-phenylindoles and their effects on the NorA efflux pump of Staphylococcus aureus." Bioorganic & Medicinal Chemistry Letters, 16(15), 4029-4032. Link
-
Lee, J.H., et al. (2016).[14] "Indole and 5-iodoindole repress biofilm formation in Staphylococcus aureus."[14] Environmental Microbiology, 18(12).[11] Link
-
Gribble, G.W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Kaatz, G.W., & Seo, S.M. (1995). "Inducible NorA-mediated multidrug resistance in Staphylococcus aureus." Antimicrobial Agents and Chemotherapy, 39(12), 2650–2655. Link
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- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Frontiers | 5-Methylindole Potentiates Aminoglycoside Against Gram-Positive Bacteria Including Staphylococcus aureus Persisters Under Hypoionic Conditions [frontiersin.org]
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(5-Methyl-1H-indol-3-yl)acetonitrile for Laboratory Professionals
In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond its use on the bench. The proper management and disposal of chemical waste are not just procedural formalities; they are foundational pillars of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(5-Methyl-1H-indol-3-yl)acetonitrile.
While specific safety data for this exact compound is not extensively published, its structure—an indole core linked to an acetonitrile group—provides clear indicators of its potential hazards. Our procedural recommendations are therefore grounded in an expert analysis of these structural motifs, referencing authoritative data on related indole and acetonitrile compounds. This approach ensures a cautious and comprehensive strategy for managing this chemical waste stream.
Hazard Assessment: Understanding the Risk Profile
The primary step in safe disposal is a thorough understanding of the chemical's hazards. Based on its structure, this compound should be handled as a substance with multiple potential risks inherited from both the indole and acetonitrile functionalities.
-
Acetonitrile Moiety : The acetonitrile group renders the compound potentially flammable and toxic. Acetonitrile itself is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[1][2] Upon combustion, it can produce highly toxic gases such as hydrogen cyanide and nitrogen oxides.[2][3]
-
Indole Moiety : Indole and its derivatives can be irritating to the skin and eyes and are noted for their potential toxicity to aquatic life.[4][5]
Therefore, this compound must be treated as hazardous waste. Do not discharge it into drains or the environment.[4][6][7]
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | GHS Pictogram | Precautionary Guidance |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][8] |
ngcontent-ng-c3932382896="" class="ng-star-inserted"> | Avoid all routes of exposure. Use in a well-ventilated area, preferably a chemical fume hood.[9][10] |
| Flammability | As an acetonitrile derivative, it should be considered a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source.[3][10] | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground equipment.[11][12] | |
| Skin & Eye Irritation | Expected to cause skin and serious eye irritation based on data from similar compounds.[13][14] | Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[7] | |
| Environmental Hazard | Indole derivatives are often toxic to aquatic life.[5] |
ngcontent-ng-c3932382896="" class="ng-star-inserted"> | Prevent release to the environment. Collect all waste and spillage for proper disposal.[15] |
Immediate Safety and Handling Protocols
Before beginning any procedure that will generate waste, ensure all safety measures are in place. The causality is simple: preventing exposure is inherently safer than reacting to it.
-
Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of vapors or dust.[9][10] Ensure safety showers and eyewash stations are readily accessible.[9]
-
Personal Protective Equipment (PPE) : A complete PPE ensemble is mandatory. This includes:
Step-by-Step Disposal Protocol
Follow this systematic process to ensure waste is managed safely from the point of generation to its final disposal. This protocol is designed as a self-validating system, where each step logically follows the last to minimize risk.
Step 1: Waste Segregation and Identification
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a Waste Stream : Dedicate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads).
-
Do Not Mix : Never mix this waste with other chemical streams, particularly strong oxidizing agents, acids, or bases, which could trigger a hazardous reaction.[2][8]
-
Label Correctly : The container must be clearly and securely labeled. The label should include:
Step 2: Container Management
The integrity of the waste container is paramount for safe storage.
-
Select a Compatible Container : Use a container made of a material compatible with the chemical, often the original manufacturer's bottle is suitable.[6] It must have a secure, tight-fitting lid.
-
Keep Container Closed : The waste container must remain sealed at all times, except when adding waste.[6] This prevents the release of flammable and toxic vapors.
-
Store Safely : Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment bin within a flammable safety cabinet.[9][16] The storage area must be away from all sources of heat or ignition.[10]
Step 3: Spill and Emergency Response
Be prepared for accidental releases.
-
Evacuate : In case of a significant spill, evacuate all non-essential personnel from the immediate area.[3]
-
Control Ignition Sources : Immediately eliminate all flames, sparks, and other ignition sources.[3][12]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[3][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection : Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into your designated hazardous waste container.[9][11]
-
Decontaminate : Clean the spill area thoroughly. Dispose of all cleanup materials as hazardous waste.
Step 4: Final Disposal
Final disposal must comply with all regulations.
-
Consult Regulations : Adhere to all local, state, and national regulations for hazardous waste disposal. In the United States, this is governed by the Environmental Protection Agency (EPA).[3][16]
-
Engage Professionals : Arrange for collection by a licensed professional hazardous waste disposal service.[4][12][16] These services have the expertise and permits to transport and dispose of chemical waste safely and legally.
-
Maintain Records : Retain all waste manifest documents provided by the disposal company.[9] These records are your proof of regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Safe Disposal of 1-Ethyl-1H-indol-7-amine: A Procedural Guide. (n.d.). Benchchem.
- How to Dispose of Acetonitrile? (2025, January 2). ACTR.
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- Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng.
- Indole F&F Safety Data Sheet. (2018, March 21). Vigon International.
- Indole Material Safety Data Sheet. (n.d.). Central Drug House (P) Ltd.
- Kovac's Indole Reagent, Safety Data Sheet. (2019, October 30). Neogen.
- Acetonitrile Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
- Indole (2-13C, 98%) Safety Data Sheet. (n.d.). Cambridge Isotope Laboratories, Inc.
- Acetonitrile Safety Data Sheet. (n.d.). Acetonitrile.
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- 1H-Indole-3-acetonitrile Safety Data Sheet. (2009, September 26). Fisher Scientific.
- Safety Data Sheet - MilliporeSigma. (2025, August 8). MilliporeSigma.
- 2-(5-methoxy-1H-indol-3-yl)acetonitrile. (n.d.). PubChem.
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- Safety Data Sheet - TCI Chemicals. (2025, May 21). TCI Chemicals.
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A Comprehensive Safety and Handling Guide for 2-(5-Methyl-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling, storage, and disposal of 2-(5-Methyl-1H-indol-3-yl)acetonitrile. As a Senior Application Scientist, this document is structured to impart not just procedural steps but also the underlying scientific rationale to ensure a self-validating system of laboratory safety.
Hazard Assessment and Triage
This compound should be handled as a hazardous substance. The primary risks are associated with its potential toxicity and irritant properties, extrapolated from analogous compounds.
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Nitrile compounds can be metabolized to cyanide, and symptoms of poisoning may be delayed.[3][4]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[5][6]
-
Respiratory Irritation: May cause respiratory irritation.[5][6]
-
Hazardous Combustion Products: Thermal decomposition may produce highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[1][2]
| Hazard Classification (Inferred) | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Work in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE).[5][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6] | Wear chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | Causes serious eye irritation.[5][6] | Wear chemical splash goggles or a face shield.[5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[5][6] | Avoid breathing dust, vapors, or mists.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following details the minimum required PPE, with the rationale explained.
Standard Laboratory Attire:
-
Long-sleeved Laboratory Coat: Provides a primary barrier against splashes and particulates.
-
Closed-toe Shoes: Protects feet from spills and falling objects.
Chemical-Specific PPE:
-
Eye and Face Protection:
-
Hand Protection:
-
Double Gloving with Nitrile Gloves: Nitrile gloves offer good short-term splash protection against many chemicals.[8] Double gloving is a critical best practice to prevent exposure in case the outer glove is compromised.
-
Immediate Glove Change: If gloves come into contact with the compound, they must be changed immediately to prevent skin exposure.[8] Never reuse disposable gloves.[8]
-
-
Respiratory Protection:
-
Work within a Certified Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5][7]
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[2] Consult with your institution's Environmental Health and Safety (EHS) department for respirator selection and fit-testing.
-
Caption: PPE protocol for handling this compound.
Operational and Handling Plan
A systematic approach to handling ensures both safety and experimental integrity.
Pre-Experiment Checklist:
-
Review the Safety Information: Familiarize yourself with the potential hazards and emergency procedures.
-
Locate Safety Equipment: Ensure you know the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare a Designated Workspace: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Assemble all Necessary Materials: Have all required equipment and reagents ready to minimize movement and potential for spills.
Step-by-Step Handling Procedure:
-
Don Appropriate PPE: Follow the PPE protocol outlined in Section 2.
-
Weighing the Compound:
-
Tare a suitable container on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the container.
-
Minimize the creation of dust.
-
-
Dissolving the Compound:
-
Add the solvent to the container with the compound.
-
Gently swirl or stir to dissolve. Avoid splashing.
-
-
Performing the Reaction:
-
Conduct all reaction steps within the fume hood.
-
Keep the fume hood sash at the lowest practical height.[5]
-
-
Post-Procedure:
Emergency Response Plan
In the event of an accidental exposure, immediate and appropriate action is crucial.
Exposure Scenarios:
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Spill Response:
-
Minor Spill (Contained within the fume hood):
-
Ensure the fume hood is functioning correctly.
-
Wear appropriate PPE, including double nitrile gloves, a lab coat, and chemical splash goggles.[5]
-
Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.
-
Carefully collect the absorbed material and any contaminated debris into a designated, chemically compatible waste container.[5]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[5]
-
Place all cleaning materials into the waste container.[5]
-
-
Major Spill (Outside of the fume hood):
Caption: Emergency response flowchart for exposure incidents.
Disposal Plan
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated consumables (e.g., gloves, absorbent pads, weighing paper).
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used for decontamination.
-
Waste Container Requirements:
-
Designated and Labeled: Use a clearly marked, chemically compatible container (e.g., a polyethylene carboy for liquids) exclusively for this waste stream.[5]
-
Securely Sealed: The container must have a tight-fitting lid to prevent leaks and evaporation.[13]
-
Proper Labeling: The label must clearly state "Hazardous Waste" and list all chemical constituents with their approximate percentages. For this specific chemical, write "this compound".[5] Include hazard warnings such as "Toxic".[13]
Disposal Procedure:
-
Collect Waste: Carefully transfer all waste into the designated hazardous waste container.
-
Store Waste: Store the sealed container in a designated satellite accumulation area. This area should be cool, well-ventilated, and away from sources of ignition and incompatible substances.[13]
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste disposal program for pickup and final disposal.[5] Do not dispose of this chemical down the drain or in regular trash.
References
-
Acetonitrile: Production, Hazards & Waste Disposal. Study.com. [Link]
-
Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]
-
NIOSH. Criteria for a recommended standard: occupational exposure to nitriles. Cincinnati, OH: U.S. Department of Health, Education, and Welfare, Public Health Service, Center for Disease Control, National Institute for Occupational Safety and Health, DHEW (NIOSH) Publication No. 78-212. [Link]
-
Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Acetonitrile Safety Data Sheet. [Link]
-
Acetonitrile Safety Data Sheet. Carl ROTH. [Link]
-
2-(5-methoxy-1H-indol-3-yl)acetonitrile. PubChem. [Link]
-
Acetonitrile - Incident management. GOV.UK. [Link]
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Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]
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Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]
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Hazardous Chemical Exposures. Princeton University Environmental Health and Safety. [Link]
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Safety Data Sheet - (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride. Angene Chemical. [Link]
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Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. University of Pennsylvania EHRS. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
